5beta-Cholestan-3-one
Overview
Description
Cholestan-3-one is a steroidal compound with the molecular formula C₂₇H₄₆O. It is a derivative of cholesterol, featuring a ketone group at the third carbon position. This compound is known for its role in various biochemical processes and its presence in certain metabolic pathways. Cholestan-3-one is also referred to as 3-oxocholestane or cholestanone.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholestan-3-one can be synthesized through several methods. One common approach involves the oxidation of cholesterol. This process typically uses reagents such as chromium trioxide (CrO₃) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane. Another method involves the reduction of cholest-4-en-3-one using zinc and hydrochloric acid in acetic anhydride, which yields cholestan-3-one as one of the products .
Industrial Production Methods: In industrial settings, cholestan-3-one is often produced through the oxidation of cholesterol using more scalable and efficient methods. These methods may involve the use of catalytic systems and optimized reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cholestan-3-one undergoes various chemical reactions, including:
Oxidation: Cholestan-3-one can be further oxidized to produce cholest-4-en-3-one.
Reduction: It can be reduced to cholestan-3-ol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The ketone group at the third carbon can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Various nucleophiles can be used under acidic or basic conditions to substitute the ketone group.
Major Products Formed:
Oxidation: Cholest-4-en-3-one.
Reduction: Cholestan-3-ol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
Cholestan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: Cholestan-3-one is studied for its role in metabolic pathways and its effects on cellular processes.
Industry: Cholestan-3-one is used in the production of various steroid-based pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of cholestan-3-one involves its interaction with specific molecular targets and pathways. It is known to influence cholesterol metabolism and can modulate the activity of enzymes involved in lipid biosynthesis. Cholestan-3-one may also exert its effects by binding to nuclear receptors and altering gene expression related to lipid metabolism .
Comparison with Similar Compounds
Cholestan-3-one can be compared with other similar compounds, such as:
Cholest-4-en-3-one: This compound has a double bond at the fourth carbon position, making it more reactive in certain chemical reactions.
Cholestan-3-ol: The reduced form of cholestan-3-one, which has a hydroxyl group instead of a ketone group at the third carbon position.
Coprostan-3-one: A stereoisomer of cholestan-3-one with different spatial arrangement of atoms.
Uniqueness: Cholestan-3-one is unique due to its specific structure and the presence of a ketone group at the third carbon position. This structural feature allows it to participate in various biochemical reactions and makes it a valuable intermediate in the synthesis of other steroidal compounds .
Properties
CAS No. |
601-53-6 |
---|---|
Molecular Formula |
C27H46O |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3 |
InChI Key |
PESKGJQREUXSRR-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Key on ui other cas no. |
601-53-6 |
physical_description |
Solid |
Synonyms |
(5β,17β)-17-Octylandrostan-3-one; 3-Coprostanone; 5β-Cholestanone; 5β-Coprostan-3-one; Coprostanone; NSC 119031; β-Cholestanone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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